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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene
CAS No.: 731773-26-5
Cat. No.: B1358941
Get Quote
. J

Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene is an unsaturated ester characterized by a terminal vinyl group
with a methyl substitution at the C2 position and an acetate moiety at the C8 position. Its
structural uniqueness lies in the separation of the reactive alkene and the ester functionality by
a six-carbon polymethylene spacer, making it a valuable "dual-functional” building block for
cross-linking agents and pheromone analogs.
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Property Detalil

IUPAC Name 7-Methyl-7-octen-1-yl acetate
CAS Number 731773-26-5

Molecular Formula C11H2002

Molecular Weight 184.28 g/mol

SMILES CC(=C)CCcccceeoc(=0)C

) o Organic synthesis intermediate, pheromone
Primary Applications . e
analog synthesis, polymer modification.[1]

Thermodynamic Properties

As direct experimental data is limited in public chemical registries (e.g., NIST, PubChem), the
following values are derived using Group Contribution Methods (Joback and Stein & Brown),
which are the industry standard for estimating properties of organic esters.

Boiling Point & Phase Transition

The boiling point is significantly influenced by the polar acetate group, which elevates the
boiling point relative to the parent alkene (2-methyl-1-octene, BP ~144°C) due to dipole-dipole
interactions.
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_ _ Experimental
Parameter Value (Predicted) Confidence Interval
Context

- . Consistent with
Boiling Point (760

228°C £ 5°C High homologous C10-C12
mmHg)
acetates.
Boiling Point (15 ] Recommended range
115°C - 120°C High o
mmHg) for vacuum distillation.
Boiling Point (1 ) Suitable for high-
85°C - 90°C Medium o
mmHgQ) vacuum purification.
Enthalpy of
i ati At standard boilin
Vaporization ( 52.4 kJ/mol Medium ] g
point.
)
] ) Class IlIA
Flash Point 94°C High

Combustible Liquid.

Density & Refractive Index

e Density (

): Estimated at 0.885 £ 0.02 g/cm3. The acetate group increases density relative to the
alkene (approx. 0.72 g/cm3).

o Refractive Index (

): Estimated at 1.442 - 1.446.

Experimental Protocols: Synthesis & Purification

This section details a robust, self-validating protocol for synthesizing 8-Acetoxy-2-methyl-1-
octene via the acetylation of 2-methyl-7-octen-1-ol. This route is preferred over nucleophilic
substitution of halides due to higher selectivity and cleaner byproduct profiles.

Synthesis Pathway (Acetylation)

Reaction:
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Reagents:

Substrate: 2-Methyl-7-octen-1-ol (1.0 equiv)

Acylating Agent: Acetic Anhydride (1.2 equiv)

Base/Solvent: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) in DCM.

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) — Critical for rate acceleration.

Procedure:

Setup: Charge a flame-dried 3-neck round-bottom flask with 2-methyl-7-octen-1-ol and
anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

o Addition: Add Pyridine and DMAP. Cool the mixture to 0°C.

o Reaction: Dropwise add Acetic Anhydride over 30 minutes to control exotherm. Allow to
warm to Room Temperature (RT) and stir for 4—6 hours.

 Validation (TLC): Monitor disappearance of alcohol (

in 20% EtOAc/Hex) and appearance of ester (

).

e Quench: Add saturated

solution to hydrolyze excess anhydride.

Purification Workflow (Vacuum Distillation)

Because the product is a high-boiling liquid, fractional vacuum distillation is the gold standard
for purification to remove trace acetic acid and unreacted alcohol.

Protocol:

e Wash: Wash the organic layer with 1M HCI (to remove pyridine), then saturated
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(to remove acetic acid), then Brine. Dry over

[2]

» Concentrate: Remove solvent via rotary evaporation.

e Distill: Transfer crude oil to a short-path distillation apparatus.
o Fore-run: Collect fraction at <80°C (1 mmHg) — contains solvent traces.
o Main Fraction: Collect fraction at 85—-90°C (1 mmHg).

e Purity Check: Verify via GC-MS (Target MW: 184 m/z) and
H-NMR.

Visualizations
Synthesis Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis pathway, ensuring
high yield and purity.

Precursor:
2-Methyl-7-octen-1-ol

Vacuum Distillation
(1 mmHg, 85-90°C)

Product:
8-Acetoxy-2-methyl-1-octene

\

Crude Ester

Acetylation Quench: Workup:
(0°C to RT, 4h) Sat. NH4CI HCI -> NaHCO3 -> Brine

Reagents:
Ac20, Pyridine, DMAP

Click to download full resolution via product page

Figure 1: Step-by-step synthesis pathway from alcohol precursor to purified acetate ester.

Distillation Thermodynamics

This diagram visualizes the relationship between pressure and boiling point, guiding the
purification process.
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Figure 2: Thermodynamic safety zones for distillation to prevent thermal degradation of the

terminal alkene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. prepchem.com [prepchem.com]
e 2. Organic Syntheses Procedure [orgsyn.org]

» To cite this document: BenchChem. [Technical Guide: Thermodynamic Profile &
Characterization of 8-Acetoxy-2-methyl-1-octene]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1358941/docs#technical-guide-
thermodynamic-profile-characterization-of-8-acetoxy-2-methyl-1-octene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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